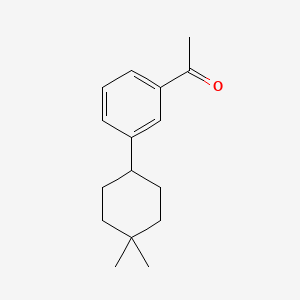
1-(3-(4,4-Dimethylcyclohexyl)phenyl)ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-(4,4-Dimethylcyclohexyl)phenyl)ethan-1-one is an organic compound characterized by a phenyl ring substituted with a 4,4-dimethylcyclohexyl group and an ethanone moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-(3-(4,4-Dimethylcyclohexyl)phenyl)ethan-1-one can be synthesized through several methods:
-
Friedel-Crafts Acylation: : This method involves the acylation of 1-(4,4-dimethylcyclohexyl)benzene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and at low temperatures to prevent side reactions.
-
Grignard Reaction: : Another approach involves the reaction of 1-(4,4-dimethylcyclohexyl)benzene with a Grignard reagent, followed by oxidation
Industrial Production Methods
Industrial production of this compound often employs the Friedel-Crafts acylation method due to its efficiency and scalability. The reaction conditions are optimized to maximize yield and purity, with careful control of temperature and reagent concentrations.
Analyse Des Réactions Chimiques
Types of Reactions
1-(3-(4,4-Dimethylcyclohexyl)phenyl)ethan-1-one undergoes various chemical reactions, including:
-
Oxidation: : The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives using reagents such as potassium permanganate or chromium trioxide.
-
Reduction: : Reduction reactions can convert the ethanone group to an alcohol using reagents like sodium borohydride or lithium aluminum hydride.
-
Substitution: : Electrophilic aromatic substitution reactions can introduce different substituents onto the phenyl ring. Common reagents include halogens, nitrating agents, and sulfonating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) bromide.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Applications De Recherche Scientifique
1-(3-(4,4-Dimethylcyclohexyl)phenyl)ethan-1-one has several applications in scientific research:
-
Chemistry: : Used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
-
Biology: : Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
-
Medicine: : Explored as a potential lead compound in drug discovery due to its structural similarity to biologically active molecules.
-
Industry: : Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mécanisme D'action
The mechanism of action of 1-(3-(4,4-Dimethylcyclohexyl)phenyl)ethan-1-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but typically include binding to active sites or altering membrane permeability.
Comparaison Avec Des Composés Similaires
1-(3-(4,4-Dimethylcyclohexyl)phenyl)ethan-1-one can be compared to other similar compounds such as:
-
1-(3,4-Dimethylphenyl)ethan-1-one: : Lacks the cyclohexyl group, resulting in different chemical and physical properties.
-
1-(3-(4-Methylcyclohexyl)phenyl)ethan-1-one: : Contains a single methyl group on the cyclohexyl ring, leading to variations in reactivity and application.
Propriétés
Formule moléculaire |
C16H22O |
|---|---|
Poids moléculaire |
230.34 g/mol |
Nom IUPAC |
1-[3-(4,4-dimethylcyclohexyl)phenyl]ethanone |
InChI |
InChI=1S/C16H22O/c1-12(17)14-5-4-6-15(11-14)13-7-9-16(2,3)10-8-13/h4-6,11,13H,7-10H2,1-3H3 |
Clé InChI |
UAANTBPBPKMGLC-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=CC=CC(=C1)C2CCC(CC2)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


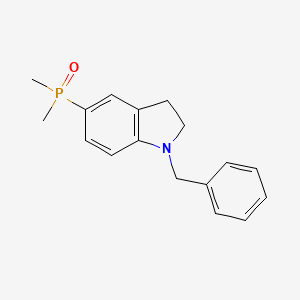
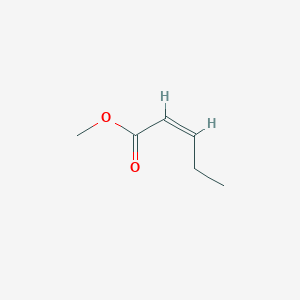
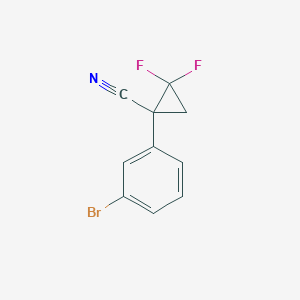
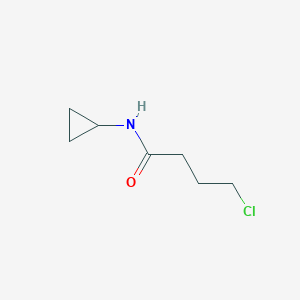
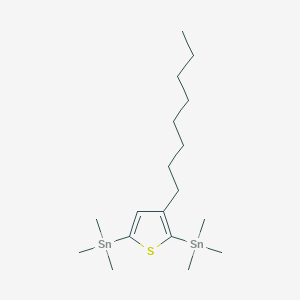
![(3AR,6R,6aR)-6-(((tert-butyldimethylsilyl)oxy)methyl)-2,2,3a-trimethyldihydrofuro[3,4-d][1,3]dioxol-4(3aH)-one](/img/structure/B12844830.png)
![(R)-3-(1-(tert-Butoxycarbonyl)-1H-pyrazolo[3,4-b]pyridin-5-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid](/img/structure/B12844831.png)
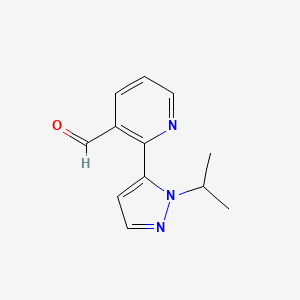
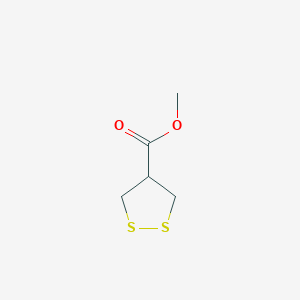
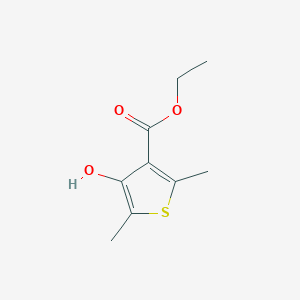
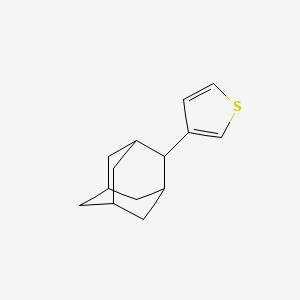
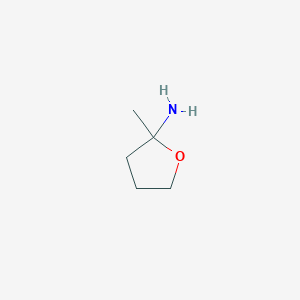
![(R)-Ethyl 4-((3R,5R,8S,9S,10R,13R,14S,17R,E)-6-ethylidene-3-hydroxy-10,13-dimethyl-7-oxohexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate](/img/structure/B12844863.png)
![5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]ethyl]pentanamide;2,2,2-trifluoroacetic acid](/img/structure/B12844875.png)
